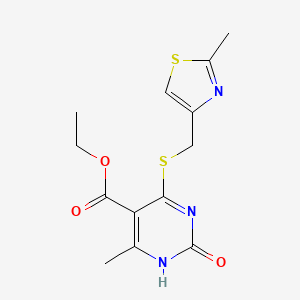

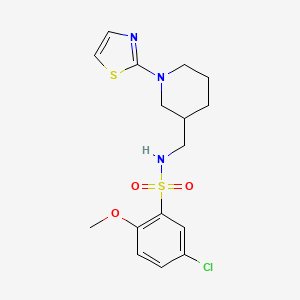

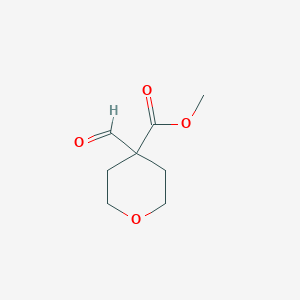

![molecular formula C25H22FN7O2 B2653436 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide CAS No. 1005715-57-0](/img/structure/B2653436.png)

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several interesting structural features, including a pyrazolo[3,4-d]pyrimidin-4-yl ring and a 2,3-dimethylphenyl group . These structural features are often found in pharmacologically active compounds, suggesting that this compound may have interesting biological activities.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, pyrazolo[3,4-d]pyrimidines can participate in a variety of reactions due to the presence of the reactive pyrimidine ring .Scientific Research Applications

Application in Neuroinflammation Imaging

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide and its analogues have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These compounds have shown subnanomolar affinity for TSPO, comparable to established compounds. Radiolabeled versions of these compounds have been investigated using positron emission tomography (PET) imaging on a rodent model of neuroinflammation, confirming their potential as in vivo PET-radiotracers for neuroinflammatory disorders (Damont et al., 2015).

Application in Radioligand Development

These compounds have been explored for their potential as selective ligands for the translocator protein (18 kDa) and have been used in the synthesis of radioligands like [18F]DPA-714. This is important for in vivo imaging using PET. The synthesis involves a tosyloxy-for-fluorine nucleophilic aliphatic substitution, leading to the production of [18F]DPA-714 with high purity and specific radioactivities, enabling detailed in vivo pharmacokinetic studies (Dollé et al., 2008).

Application in Peripheral Benzodiazepine Receptor Study

Fluoroethoxy and fluoropropoxy substituted analogues of this compound have been synthesized and displayed high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). Radiolabeled versions of these compounds were prepared, and their distribution in biodistribution studies in rats paralleled the known localization of PBRs. This suggests their utility in imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

properties

IUPAC Name |

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN7O2/c1-15-5-4-6-21(17(15)3)32-24-20(12-29-32)25(28-14-27-24)33-22(11-16(2)31-33)30-23(34)13-35-19-9-7-18(26)8-10-19/h4-12,14H,13H2,1-3H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBDDKLOTAFFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

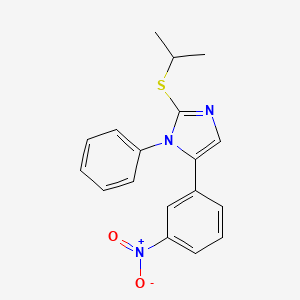

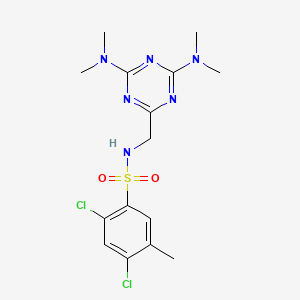

![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)

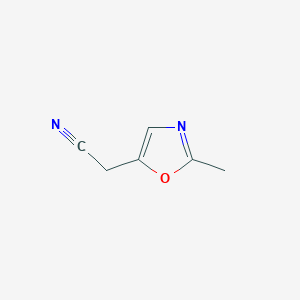

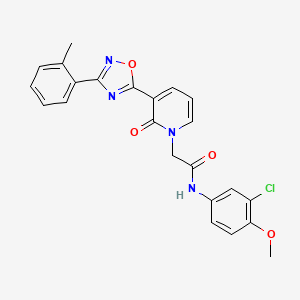

![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2653362.png)

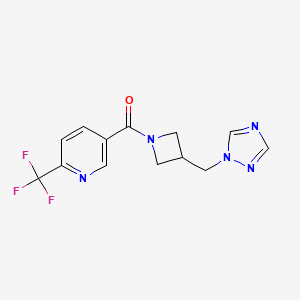

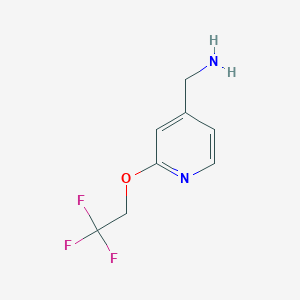

![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)